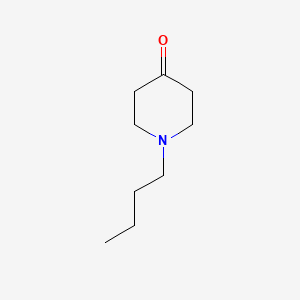

1-Butylpiperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNWYKFGWLGNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177655 | |

| Record name | 1-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23081-86-9 | |

| Record name | 1-Butyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23081-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023081869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 1-Butylpiperidin-4-one

Foreword: Strategic Approaches to N-Alkylated Piperidones

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its piperidone core is a prevalent scaffold in numerous pharmacologically active compounds, and the N-butyl substituent allows for modulation of properties such as lipophilicity and receptor affinity.[1][2] The synthesis of this target molecule is not merely an academic exercise; it is a foundational process for the development of novel therapeutics.[2][3]

This guide eschews a simple recitation of recipes. Instead, it provides a deep dive into the strategic chemical logic underpinning the two most prevalent and practical synthesis pathways. We will explore the mechanistic nuances, the rationale behind reagent selection, and the practical considerations for scaling these reactions from the bench to process scale. Our focus is on providing researchers and drug development professionals with a self-validating framework for producing this compound with high purity and efficiency.

Comparative Overview of Primary Synthesis Pathways

The synthesis of this compound is primarily achieved through two robust and well-established methodologies: Direct Nucleophilic Alkylation and Reductive Amination. The choice between these pathways often depends on factors such as starting material availability, scalability, and the desired purity profile of the final product.

Caption: High-level overview of the two primary synthetic routes to this compound.

Data Presentation: Pathway Comparison

| Parameter | Pathway 1: Direct N-Alkylation | Pathway 2: Reductive Amination |

| Primary Reagents | 4-Piperidone, n-Butyl Bromide/Iodide, Base (e.g., K₂CO₃) | 4-Piperidone, Butyraldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |

| Mechanism | Sɴ2 Nucleophilic Substitution | Imine/Iminium formation followed by in-situ reduction |

| Typical Yields | Moderate to High (< 70% to 90%) | High to Excellent (85% to >95%)[4][5] |

| Key Advantages | Atom-economical, straightforward setup. | High selectivity, mild conditions, minimal side products.[5] |

| Potential Drawbacks | Potential for over-alkylation (quaternary salt formation), requires heating.[6] | Requires a stoichiometric amount of hydride reagent. |

| Scalability | Good, but can require careful control of exotherms. | Excellent, often preferred for large-scale synthesis due to high yields.[7] |

Pathway 1: Direct N-Alkylation via Sɴ2 Reaction

This pathway represents the most classical and direct approach to forming the N-C bond. It relies on the nucleophilic character of the secondary amine of the piperidone ring attacking an electrophilic butyl source.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon atom of the n-butyl halide. A non-nucleophilic base is essential to neutralize the acidic proton that is subsequently formed on the nitrogen, regenerating the nucleophilic amine and driving the reaction to completion.[6][8]

Caption: The Sɴ2 mechanism for the direct alkylation of 4-piperidone.

Expertise & Causality: Reagent Selection

-

Alkylating Agent: n-Butyl bromide is a cost-effective and commonly used reagent. n-Butyl iodide could be used to accelerate the reaction, as iodide is a better leaving group, but it is more expensive.

-

Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is an inexpensive, non-nucleophilic base that is easily removed during aqueous work-up. Stronger bases like sodium hydride are unnecessary and could promote unwanted side reactions. Triethylamine can also be used, but its removal can be more complex.[6]

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is preferred to dissolve the starting materials and facilitate the Sɴ2 reaction.[6]

Experimental Protocol: Direct N-Alkylation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL/mmol of piperidone).

-

Reagent Addition: Add n-butyl bromide (1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Causality: Refluxing provides the necessary activation energy for the Sɴ2 reaction. The excess base ensures the piperidone remains deprotonated and nucleophilic.

-

-

Work-up: After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).

-

Causality: The washing steps remove any remaining inorganic salts and water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Pathway 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds. It is often the preferred method in modern organic synthesis due to its high yields, mild reaction conditions, and excellent functional group tolerance.[4][9]

Mechanistic Rationale

This one-pot process involves two key steps:

-

Iminium Ion Formation: The secondary amine of 4-piperidone reacts with the carbonyl group of butyraldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a reactive iminium ion.

-

In-Situ Reduction: A selective reducing agent, present in the reaction mixture, immediately reduces the iminium ion to the desired tertiary amine, this compound.[4]

Caption: The two-stage mechanism of reductive amination.

Expertise & Causality: Reagent Selection

-

Aldehyde: Butyraldehyde is the clear choice for introducing the n-butyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5]

-

Trustworthiness: Unlike the more powerful NaBH₄, NaBH(OAc)₃ is a mild and selective hydride donor. It is not reactive enough to reduce the starting butyraldehyde but is highly effective at reducing the iminium ion intermediate. This selectivity prevents the formation of butyl alcohol as a side product and leads to cleaner reactions and higher yields.[4][5]

-

Safety: It is also significantly less toxic than its alternative, sodium cyanoborohydride (NaBH₃CN).

-

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are relatively non-reactive and effectively solubilize the reactants.[9]

Experimental Protocol: Reductive Amination

-

Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) and triethylamine (1.1 eq, to neutralize the HCl salt) in dichloromethane (DCM, 15 mL/mmol) in a round-bottom flask, add butyraldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour.

-

Causality: This initial period allows for the equilibrium formation of the iminium ion intermediate, which is the substrate for the reduction.

-

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Causality: Portion-wise addition helps to control any potential exotherm. The mild nature of NaBH(OAc)₃ ensures only the iminium ion is reduced.

-

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Causality: The bicarbonate solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted hydride.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification via vacuum distillation or column chromatography can be performed if necessary.

Caption: A typical experimental workflow for the Reductive Amination protocol.

Conclusion and Outlook

Both direct N-alkylation and reductive amination provide viable and robust pathways to this compound. For laboratory-scale synthesis where simplicity is valued, direct alkylation is a solid choice. However, for applications demanding higher yields, cleaner reaction profiles, and superior scalability, reductive amination with sodium triacetoxyborohydride stands out as the superior methodology.[4][5][7] Understanding the mechanistic underpinnings and the rationale for reagent selection empowers the research scientist to not only successfully replicate these procedures but also to troubleshoot and adapt them for the synthesis of other novel N-substituted piperidone derivatives.

References

- Title: Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Source: Benchchem.

- Title: Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Source: Benchchem.

-

Title: High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Source: ResearchGate. URL: [Link]

-

Title: High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Source: figshare. URL: [Link]

-

Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate. URL: [Link]

-

Title: N alkylation at sp 3 Carbon Reagent Guide. Source: American Chemical Society. URL: [Link]

-

Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Source: Chemical Review and Letters. URL: [Link]

-

Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Source: Chemical Review and Letters. URL: [Link]

-

Title: Piperidin-4-one: the potential pharmacophore. Source: PubMed. URL: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive AminationâLactamization (Reductive Lactamization) - figshare - Figshare [figshare.com]

- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of N-butyl-4-piperidone derivatives

An In-Depth Technical Guide to the Biological Activity of N-butyl-4-piperidone Derivatives

Introduction: The Versatile 4-Piperidone Scaffold

The 4-piperidone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its conformational flexibility and the capacity for substitution at the nitrogen atom and various ring positions make it an ideal template for designing novel therapeutic agents.[2] Derivatives of 4-piperidone have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This guide focuses specifically on N-butyl-4-piperidone derivatives, exploring their synthesis, diverse biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. By delving into the causality behind experimental design and providing validated protocols, this document serves as a technical resource for researchers and professionals engaged in drug discovery and development.

Part 1: Synthetic Strategies for N-Alkyl-4-Piperidone Derivatives

The synthesis of N-substituted 4-piperidone derivatives is a well-established field, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and efficient approach involves the reductive amination of N-Boc-4-piperidinone, followed by N-alkylation.

The initial step typically involves protecting the piperidone nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to ensure selective reactions on the ring.[5] The core of many syntheses is the Mannich reaction, which involves the condensation of an aldehyde, a ketone (like ethyl methyl ketone), and an amine (like ammonium acetate) to form the 2,6-diaryl-4-piperidone skeleton.[6] Another key strategy is the Dieckmann condensation.[7][8] For introducing the N-butyl group specifically, direct alkylation of a 4-piperidone precursor or reductive amination using butyraldehyde are common strategies.

Workflow for Synthesis via Reductive Amination

The following diagram illustrates a typical workflow for synthesizing an N-substituted piperidine derivative, a process readily adaptable for creating N-butyl-4-piperidone analogs.

Caption: General synthetic workflow for N-substituted piperidines.[9]

Protocol 1: Representative Synthesis of an N-Substituted Piperidine Intermediate

This protocol is adapted from a standard reductive amination procedure, a key step in many piperidone derivative syntheses.[9] The rationale for using sodium triacetoxyborohydride (STAB) is its mild nature, which reduces the intermediate iminium ion without affecting the ketone or other functional groups, leading to higher yields and fewer side products.

-

Reactant Preparation: Dissolve N-Boc-4-piperidinone (10.0 mmol), a primary amine (e.g., aniline, 11.0 mmol), and acetic acid (10.0 mmol) in dichloromethane (DCM, ~15 mL).

-

Cooling: Place the reaction vessel in an ice bath to control the initial exothermic reaction.

-

Reductant Addition: Add sodium triacetoxyborohydride (STAB) (15.0 mmol) portion-wise to the cooled solution. The portion-wise addition prevents a rapid temperature increase.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours to ensure the reaction goes to completion.

-

Workup: Dilute the mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour to quench the remaining STAB and neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice more with DCM to maximize product recovery.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate. This intermediate can then undergo further modifications, such as deprotection and N-alkylation with a butyl halide.

Part 2: Antimicrobial Activity

N-alkyl-4-piperidone derivatives have emerged as a promising class of antimicrobial agents. Their mechanism often involves disrupting the bacterial cell membrane or inhibiting essential cellular processes. The lipophilic N-butyl chain can enhance membrane permeability, allowing the molecule to reach intracellular targets.[10]

A notable example is the compound 2-piperidinone, N-[4-bromo-n-butyl]-, which was isolated from pomegranate peels and demonstrated significant biological efficacy against pathogenic microorganisms.[11][12] The proposed mechanism involves the interaction of electron pairs on the bromine, nitrogen, and oxygen atoms with negatively charged molecules on the bacterial surface, leading to membrane disruption and cell death.[12]

Furthermore, studies on N-methyl-4-piperidone-derived curcuminoids have shown that the N-alkyl-4-piperidone moiety boosts antibacterial activity compared to corresponding acetone-derived compounds, particularly against Gram-positive cariogenic bacteria.[10] This enhancement is attributed to the increased ability of these hydrophobic compounds to diffuse across the permeable cell walls of Gram-positive bacteria.[10]

Table 1: Antimicrobial Activity of Representative Piperidone Derivatives

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mitis | 250 - 500 | [10] |

| N-methyl-4-piperidone-derived curcuminoids | Streptococcus sanguinis | 250 - 500 | [10] |

| N-methyl-4-piperidone-derived curcuminoids | Lactobacillus paracasei | 250 - 500 | [10] |

| Thiosemicarbazone derivatives of piperidones | Staphylococcus aureus | - | [6] |

| Thiosemicarbazone derivatives of piperidones | Escherichia coli | - | [6] |

| Piperidine-based sulfobetaines | Staphylococcus aureus | - | [13] |

| Piperidine-based sulfobetaines | Escherichia coli | - | [13] |

Note: Specific MIC values for all compounds were not available in all cited literature; presence in the table indicates reported activity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard for determining the MIC of a potential antimicrobial agent. This method is chosen for its efficiency and requirement for small volumes of reagents.

-

Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the N-butyl-4-piperidone derivative in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of test concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should also be tested as a reference.[6]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Part 3: Anticancer Activity

The 4-piperidone scaffold is a cornerstone in the design of potent anticancer agents, particularly as mimics of curcumin.[14][15] These derivatives often function as cytotoxic agents by inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in cancer progression.

Halogenated bis(benzylidene)-4-piperidone curcuminoids have shown significant antiproliferative activity against multiple human cancer cell lines.[16][17] Their mechanisms include the generation of reactive oxygen species (ROS), which triggers apoptosis, and the arrest of the cell cycle at the G1 or G2/M phase.[16] Some derivatives also downregulate the expression of pro-metastatic matrix metalloproteinases (MMP-2), inhibiting cancer cell invasion.[16]

A critical target for many anticancer 4-piperidone derivatives is the transcription factor NF-κB, which regulates genes involved in inflammation, cell survival, and proliferation.[3][18] By suppressing NF-κB activation, these compounds can sensitize cancer cells to apoptosis.

Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for cytotoxic compounds.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Table 2: Cytotoxic Activity of Representative Piperidone Derivatives

| Compound Class | Cell Line | Cancer Type | GI₅₀ (μg/mL) | Reference |

| 4-Boc-piperidone chalcones | LoVo | Colorectal | 0.84 - 34.7 | [18] |

| 4-Boc-piperidone chalcones | COLO 205 | Colorectal | 0.84 - 34.7 | [18] |

| 4-Boc-piperidone chalcones | PC3 | Prostate | 17.1 - 22.9 | [18] |

| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | HCT116 | Colon | Potent | [3] |

| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | A431 | Skin/Squamous | Potent | [3] |

| 4-piperidone-1-carboxamides | MCF7 | Breast | Potent | [3][14] |

Signaling Pathway: Inhibition of NF-κB Activation

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by 4-piperidone derivatives. The rationale for targeting this pathway is its central role in promoting cancer cell survival and proliferation.

Caption: Putative inhibition of the NF-κB pathway by 4-piperidone derivatives.[3]

Part 4: Neuroprotective Activity

Piperidine and its derivatives have shown potential as neuroprotective agents, offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] The mechanism of action is often multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic effects.[20]

For instance, certain piperazine derivatives have demonstrated strong neuroprotective properties against β-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[19] These compounds were found to reverse Aβ-induced ATP depletion and inhibit glutamate-induced neurotoxicity, suggesting a mitochondrial site of action and modulation of the glutamatergic system.[19]

In models of Parkinson's disease, piperine (a naturally occurring piperidine alkaloid) has been shown to protect dopaminergic neurons by reducing oxidative stress, decreasing the expression of inflammatory cytokines like IL-1β, and maintaining the balance of pro- and anti-apoptotic proteins (Bax/Bcl-2).[20] While these studies do not focus exclusively on N-butyl-4-piperidone, they establish a strong precedent for the neuroprotective potential of the broader piperidine class, warranting further investigation into specific N-butyl analogs.

Part 5: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For N-substituted 4-piperidone derivatives, several key structural features influence their pharmacological profile.

-

The N-Substituent: The nature of the alkyl group on the piperidine nitrogen is critical. The N-butyl group, being lipophilic, can enhance cell membrane penetration, potentially increasing potency. Studies comparing N-methyl to other analogs show that this position significantly modulates activity.[10] The presence of a Boc-protecting group on the nitrogen has also been shown to be necessary for the anticancer activity of some piperidone chalcones.[18]

-

Ring Substitutions: Substitutions at the 3 and 5 positions of the piperidone ring are crucial, particularly for anticancer and anti-inflammatory activities. The 3,5-bis(benzylidene) moiety is a common feature in highly active curcumin mimics.[14] Halogenation or the addition of methoxy groups to these benzylidene rings can dramatically enhance cytotoxic and anti-angiogenic activity.[16][17]

-

The 4-Position: The ketone at the C4 position is a key feature, often acting as a Michael acceptor, which can be important for covalent interactions with biological targets. Modifications at this position, such as conversion to a thiosemicarbazone, have been explored to generate antimicrobial agents.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Mechanism of Action of 1-Butylpiperidin-4-one and its Congeners

This guide provides a comprehensive technical overview of the potential mechanisms of action of 1-Butylpiperidin-4-one within biological systems. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple summary of existing data. Given the limited direct research on this compound, this guide adopts a scaffold-centric approach. It explores the well-documented polypharmacology of the broader piperidin-4-one chemical class to infer and propose potential biological targets and mechanisms of action. Furthermore, it furnishes a robust, field-proven framework for the systematic investigation of this and similar compounds, complete with detailed experimental protocols and data visualization schematics.

Part 1: The Piperidin-4-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

The piperidin-4-one nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents.[2] The inherent structural features of the piperidin-4-one core—its conformational flexibility, the presence of a key hydrogen bond acceptor in the carbonyl group, and the capacity for substitution at the nitrogen atom and various ring positions—allow for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities.[1][3] These activities span antimicrobial, antiviral, anticancer, and central nervous system (CNS) effects.[1]

This compound itself is a specific N-alkylated derivative. While it serves as a crucial synthetic intermediate, particularly in the clandestine synthesis of fentanyl and its analogs, its intrinsic biological activity and mechanism of action are not extensively characterized in public-domain research.[4][5] This guide, therefore, leverages the extensive body of research on its structural congeners to build a predictive framework for its potential biological roles and to provide a clear, actionable research plan for their elucidation.

Part 2: Postulated Mechanisms of Action Based on Structurally Related Piperidin-4-one Derivatives

The biological activities of N-substituted piperidin-4-ones are diverse, suggesting that the N-butyl substituent of this compound could direct its activity towards one or more of the following established target classes.

G-Protein Coupled Receptor (GPCR) Modulation

The piperidin-4-one scaffold is frequently found in compounds targeting GPCRs.

-

Neurokinin-1 (NK1) Receptor Antagonism: A significant body of literature identifies 3-benzhydryl-4-piperidone and 4,4-disubstituted piperidine derivatives as potent antagonists of the NK1 receptor.[6][7] This receptor, which binds the neuropeptide Substance P, is implicated in emesis, pain, and inflammation.[8][9] The piperidine ring is crucial for selectivity and binding.[8] Antagonism at this receptor blocks downstream signaling cascades, such as the mobilization of intracellular calcium.[9]

-

Muscarinic M1 Receptor Allosteric Agonism: The compound AC-42, which contains a piperidine core, has been identified as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[10] Unlike traditional agonists that bind to the orthosteric site (the same site as the endogenous ligand), allosteric modulators bind to a distinct topographical site.[10] This interaction alters the receptor's conformation, leading to its activation even in the absence of the primary agonist.[10] This finding underscores the potential for piperidin-4-one derivatives to function as subtle modulators of GPCR activity.

Enzyme Inhibition

The piperidin-4-one core is also a key feature in various enzyme inhibitors.

-

Cholinesterase Inhibition: Derivatives of piperidin-4-one have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[12] The piperidine moiety in drugs like Donepezil plays a critical role in binding to the active site of AChE.[12]

-

Topoisomerase II-α Inhibition: Certain 3,5-bis(ylidene)-4-piperidone derivatives, which can be considered mimics of curcumin, have demonstrated significant antiproliferative activity against various cancer cell lines.[13] Their mechanism is attributed to the inhibition of topoisomerase II-α, an enzyme crucial for DNA replication and repair in rapidly dividing cells.[11][13]

-

Steroid-5α-Reductase Inhibition: N-substituted piperidine derivatives have been synthesized and shown to inhibit 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone.[14] This is a key target in the treatment of benign prostatic hyperplasia and androgenic alopecia.[14]

Anti-inflammatory and Immunomodulatory Activity

-

NLRP3 Inflammasome Inhibition: More complex derivatives incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been developed as inhibitors of the NLRP3 inflammasome.[15] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[15]

-

Inhibition of Pro-inflammatory Cytokines: Some piperidone derivatives have been shown to inhibit the production of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further supporting their potential as anti-inflammatory agents.[11]

Other Potential Biological Activities

Research into piperidin-4-one derivatives has also revealed a range of other activities, including:

-

Analgesic Effects , potentially through interaction with opioid receptors.[18]

-

T-type Calcium Channel Blockade .[19]

Part 3: A Proposed Research Workflow for Mechanistic Elucidation

To systematically determine the mechanism of action of this compound, a tiered experimental approach is recommended. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Part 4: Detailed Experimental Protocols

The following protocols represent gold-standard methodologies for validating potential interactions identified in the initial screening phase.

Protocol 1: Radioligand Displacement Assay for NK1 Receptor Binding

This protocol is designed to determine if this compound can displace a known high-affinity radiolabeled ligand from the NK1 receptor, indicating direct binding.

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human NK1 receptor.

-

[³H]-Substance P (Radioligand).

-

Non-labeled Substance P (for non-specific binding determination).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.

-

Scintillation vials and cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range is 10 mM down to 1 pM.

-

Assay Plate Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL Assay Buffer.

-

Non-Specific Binding (NSB): 50 µL of 1 µM non-labeled Substance P.

-

Test Compound: 50 µL of each dilution of this compound.

-

-

Add Radioligand: Add 50 µL of [³H]-Substance P (at a final concentration equal to its K_d, e.g., 0.5 nM) to all wells.

-

Add Membranes: Add 100 µL of the NK1 receptor membrane preparation (e.g., 10-20 µg protein per well) to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Calculate the percentage of specific binding for each test compound concentration.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by the test compound.

Materials:

-

Human recombinant AChE.

-

Acetylthiocholine iodide (ATCI) - Substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

This compound (test compound).

-

Donepezil or Galantamine (positive control inhibitor).

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

-

96-well microplate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Assay Plate Setup: In a 96-well plate, add in triplicate:

-

140 µL of Assay Buffer.

-

20 µL of test compound dilution (or buffer for 100% activity control).

-

20 µL of DTNB solution (final concentration 0.3 mM).

-

-

Enzyme Addition: Add 20 µL of AChE solution (e.g., final concentration 0.05 U/mL). Mix and incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add 20 µL of ATCI substrate solution (final concentration 0.5 mM) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of reaction (V) is the change in absorbance per minute (mOD/min).

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ value.

-

Part 5: Data Presentation and Visualization

Quantitative data from dose-response experiments should be summarized in a clear, tabular format for comparative analysis.

Table 1: Hypothetical Bioactivity Profile of this compound

| Target/Assay | Assay Type | Result (IC₅₀/EC₅₀) | Positive Control (IC₅₀/EC₅₀) |

| NK1 Receptor | [³H]-SP Binding | 5.2 µM | Aprepitant (0.9 nM) |

| Acetylcholinesterase | Ellman's Method | > 100 µM | Donepezil (15.4 nM) |

| M1 Muscarinic Receptor | Calcium Mobilization | No Agonist Activity | Carbachol (25 nM) |

| 5-alpha Reductase | Enzyme Inhibition | 25 µM | Finasteride (5 nM) |

| TNF-α Release (LPS-stim) | Cell-based ELISA | 12.8 µM | Dexamethasone (50 nM) |

The following diagram illustrates the canonical signaling pathway for the NK1 receptor, a primary potential target for piperidin-4-one derivatives.

Caption: NK1 receptor signaling pathway and hypothetical point of inhibition.

References

- Jung, M. E., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed.

- Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed.

- BenchChem. (2025). Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives. BenchChem.

- El-Sayed, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.

- Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.

- Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia.

- Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed.

- Gauthier, S., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.

- El-Sayed, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.

- Guidechem. (n.d.). N-benzyl-4-piperidone: synthesis and uses. Guidechem.

- De Kimpe, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.

- Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry.

- Aziz, E. M. (2016). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine.

- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

- Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.

- Krall, N., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.

- United Nations Economic and Social Council. (2024). Proposed scheduling of 4-piperidone and 1-boc-4-piperidone. United Nations.

- Wikipedia. (n.d.). 4-Piperidone. Wikipedia.

- Lee, K., et al. (2012). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Document Viewer [docs.un.org]

- 5. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 6. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 10. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Butylpiperidin-4-one

Introduction

1-Butylpiperidin-4-one is a derivative of piperidine, a ubiquitous heterocyclic scaffold in numerous natural products and pharmacologically active molecules.[1] The functionalization of the piperidine ring, in this case with a butyl group at the nitrogen and a ketone at the 4-position, gives rise to a compound with potential applications in medicinal chemistry and organic synthesis.[2] A thorough understanding of its molecular structure and purity is paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on the practical aspects of data acquisition and the in-depth interpretation of the resulting spectra.

Molecular Structure and Isomerism

To fully appreciate the spectroscopic data, it is essential to understand the structure of this compound. The piperidine ring can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring can adopt either axial or equatorial positions. For this compound, the bulky butyl group on the nitrogen atom is expected to predominantly occupy the equatorial position to minimize steric hindrance.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in this compound, based on data from analogous structures and established chemical shift principles.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-2, H-6 (axial & equatorial) | ~2.7 - 2.9 | m | 4H |

| H-3, H-5 (axial & equatorial) | ~2.4 - 2.6 | m | 4H |

| N-CH₂ (butyl) | ~2.5 | t | 2H |

| N-CH₂-CH₂ (butyl) | ~1.4 - 1.6 | m | 2H |

| N-(CH₂)₂-CH₂ (butyl) | ~1.2 - 1.4 | m | 2H |

| CH₃ (butyl) | ~0.9 | t | 3H |

-

Piperidine Ring Protons (H-2, H-6, H-3, H-5): The protons on the piperidine ring adjacent to the nitrogen (H-2, H-6) are expected to appear as a multiplet around 2.7-2.9 ppm. The protons adjacent to the carbonyl group (H-3, H-5) will likely resonate as a multiplet in the range of 2.4-2.6 ppm. The overlapping signals and complex coupling patterns are due to the chair conformation and the axial/equatorial relationships of the protons.

-

Butyl Group Protons: The methylene group attached to the nitrogen (N-CH₂) is expected to be a triplet around 2.5 ppm. The subsequent methylene groups will appear as multiplets further upfield, and the terminal methyl group will be a triplet around 0.9 ppm, characteristic of a terminal alkyl chain.

Caption: Key ¹H NMR correlations in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The same NMR spectrometer can be used, tuned to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, which results in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data using a Fourier transform and baseline correction.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for the carbon atoms in this compound are presented in the table below.

| Carbon Assignment | Predicted δ (ppm) |

| C=O (C-4) | ~208 - 212 |

| C-2, C-6 | ~55 - 58 |

| C-3, C-5 | ~40 - 43 |

| N-CH₂ (butyl) | ~57 - 60 |

| N-CH₂-CH₂ (butyl) | ~28 - 31 |

| N-(CH₂)₂-CH₂ (butyl) | ~20 - 23 |

| CH₃ (butyl) | ~13 - 15 |

-

Carbonyl Carbon (C-4): The most downfield signal will be that of the carbonyl carbon, typically appearing in the range of 208-212 ppm.

-

Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C-2, C-6) are expected around 55-58 ppm, while the carbons adjacent to the carbonyl group (C-3, C-5) will be further upfield at approximately 40-43 ppm.

-

Butyl Group Carbons: The carbon of the methylene group attached to the nitrogen will be in a similar region to the C-2 and C-6 carbons of the ring. The other carbons of the butyl chain will appear progressively upfield, with the terminal methyl carbon being the most shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or as a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is acquired.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The key vibrational frequencies for this compound are expected in the following regions:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2850 - 3000 | Strong |

| C=O stretching (ketone) | 1710 - 1725 | Strong |

| C-N stretching | 1100 - 1250 | Medium |

-

C=O Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong absorption band corresponding to the C=O stretching vibration of the ketone, expected around 1715 cm⁻¹.

-

C-H Stretches: Strong absorption bands in the 2850-3000 cm⁻¹ region will be present due to the C-H stretching vibrations of the piperidine ring and the butyl group.

-

C-N Stretch: A medium intensity band in the 1100-1250 cm⁻¹ region is expected for the C-N stretching vibration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data and Interpretation

-

Molecular Ion: For this compound (C₉H₁₇NO), the calculated molecular weight is approximately 155.24 g/mol . In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 156. In EI-MS, the molecular ion peak (M⁺) would be observed at m/z 155.

-

Key Fragmentation Patterns: Under EI conditions, characteristic fragmentation of N-alkyl piperidones involves alpha-cleavage adjacent to the nitrogen atom. A prominent fragment would be the loss of a propyl radical (CH₂CH₂CH₃) from the butyl group, resulting in a fragment ion at m/z 112. Another common fragmentation pathway is the loss of the entire butyl group, leading to a fragment at m/z 98.

Sources

The Rising Therapeutic Potential of 1-Butylpiperidin-4-one: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Versatility of the Piperidin-4-one Scaffold

The piperidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of biologically active molecules. Its synthetic tractability and the ability to introduce diverse functionalities at various positions on the piperidine ring have made it a cornerstone in the development of novel therapeutics. This technical guide delves into the burgeoning potential of a specific, yet underexplored, derivative: 1-Butylpiperidin-4-one . The strategic placement of a butyl group at the nitrogen atom (N1 position) offers a compelling avenue for modulating the physicochemical and pharmacokinetic properties of piperidin-4-one-based compounds, thereby fine-tuning their therapeutic efficacy across a spectrum of diseases. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential applications, and evaluation methodologies for this compound derivatives, underpinned by field-proven insights and a robust scientific framework.

The Strategic Importance of the N-Butyl Moiety: A Physicochemical Perspective

The introduction of a butyl group at the N1 position of the piperidin-4-one ring is a deliberate synthetic choice driven by the desire to optimize the drug-like properties of the resulting molecule. The butyl chain, being a moderately lipophilic alkyl group, can significantly influence several key parameters:

-

Lipophilicity and Membrane Permeability: The butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical consideration for developing drugs targeting the central nervous system (CNS).

-

Receptor Binding and Selectivity: The size and conformation of the butyl group can play a crucial role in the molecule's interaction with the binding pockets of target proteins. This can lead to improved potency and selectivity for the desired biological target.

-

Metabolic Stability: The presence of the N-butyl group can influence the metabolic fate of the compound, potentially blocking sites of enzymatic degradation and prolonging its half-life in the body.

The strategic manipulation of these properties through the introduction of the N-butyl group underscores the potential of this compound as a versatile starting material for the synthesis of novel drug candidates.

Therapeutic Frontiers for this compound Derivatives

Research into the broader class of N-substituted piperidin-4-ones has revealed a wide array of pharmacological activities. Extrapolating from these findings and considering the unique properties conferred by the butyl group, several therapeutic areas present compelling opportunities for the application of this compound derivatives.

Neurodegenerative Disorders: Targeting Cholinesterase in Alzheimer's Disease

A prominent application of piperidine-based compounds is in the management of Alzheimer's disease (AD), a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increasing the levels of acetylcholine in the brain can help to improve cognitive function.

Derivatives of 1-benzylpiperidine have shown potent acetylcholinesterase inhibitory activity[1][2]. The rationale for exploring this compound derivatives in this context is based on the hypothesis that the butyl group can effectively interact with the active site of AChE, potentially leading to potent and selective inhibition.

This protocol outlines a standard colorimetric method for assessing the AChE inhibitory activity of synthesized this compound derivatives.

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (15 mM)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)

-

Acetylcholinesterase (AChE) solution (0.22 U/mL)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO) and a positive control (e.g., Donepezil).

-

-

Assay Procedure:

-

In a 96-well microplate, add 120 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution and 20 µL of DTNB solution to each well.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Oncology: Developing Novel Anticancer Agents

The piperidin-4-one scaffold is also a promising starting point for the development of novel anticancer agents. Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer[3][4][5]. The diphenylbutylpiperidine class of antipsychotic drugs, which share a similar structural motif, have been repurposed for cancer therapy[3].

The mechanism of action of these compounds can be multifaceted, involving the modulation of key signaling pathways such as STAT3, Wnt/β-catenin, and PI3K/Akt[3][6]. The N-butyl group can enhance the cellular uptake and interaction with these intracellular targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.

-

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - A549 (Lung Cancer) |

| B-1 | H | H | > 100 | > 100 |

| B-2 | 4-Chlorophenyl | H | 15.2 | 22.5 |

| B-3 | 3,4-Dimethoxyphenyl | H | 8.7 | 12.1 |

| B-4 | 4-Chlorophenyl | 4-Chlorophenyl | 5.4 | 7.8 |

| Doxorubicin | - | - | 0.9 | 1.2 |

Note: This is a hypothetical table for illustrative purposes.

Synthesis of this compound and its Derivatives: A Practical Workflow

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A common and efficient approach is the Mannich reaction.

General Synthesis Workflow

Step-by-Step Synthesis Protocol for a Representative Derivative

This protocol describes the synthesis of a 1-butyl-2,6-diarylpiperidin-4-one derivative.

-

Reaction Setup:

-

In a round-bottom flask, dissolve an appropriate aromatic aldehyde (2 mmol), an aromatic ketone (1 mmol), and butylamine (1 mmol) in ethanol (20 mL).

-

Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or acetic acid).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Future Directions and Concluding Remarks

The exploration of this compound and its derivatives represents a promising frontier in the quest for novel therapeutic agents. The strategic incorporation of the N-butyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the piperidin-4-one scaffold.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader library of this compound derivatives with diverse substitutions at other positions of the piperidine ring to establish comprehensive structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects through target identification and pathway analysis.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising candidates in animal models of disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

Kumar, A., et al. (2019). Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy. Seminars in Cancer Biology, 56, 146-154. Available from: [Link]

-

Parlar, A., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(1), 1-8. Available from: [Link]

-

Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available from: [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available from: [Link]

-

Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 35(24), 4542–4548. Available from: [Link]

-

Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Available from: [Link]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 33(7), 1880–1887. Available from: [Link]

-

Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

-

Lameida, L., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(13), 5208. Available from: [Link]

-

Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965–6975. Available from: [Link]

-

Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in neuroscience, 13, 116. Available from: [Link]

-

Singh, S., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS chemical neuroscience, 14(16), 3026–3045. Available from: [Link]

-

Aliabadi, A., et al. (2021). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 16(6), 617–629. Available from: [Link]

-

Wikipedia. (2024). 1-Boc-4-AP. Wikipedia. Available from: [Link]

-

U.S. Drug Enforcement Administration. (2022). Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical. Federal Register. Available from: [Link]

-

Kumar, P., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell proliferation, 51(6), e12501. Available from: [Link]

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate | 1286266-09-8 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-Butylpiperidin-4-one: A Cornerstone Precursor in Modern Organic Synthesis

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among the numerous functionalized piperidine building blocks, N-substituted 4-piperidones represent a critical class of intermediates due to the versatile reactivity of the ketone moiety. This technical guide provides an in-depth exploration of 1-butylpiperidin-4-one, a key precursor whose strategic importance lies in its ability to serve as a robust starting point for complex molecular architectures. We will dissect its synthesis, physicochemical properties, and core applications, with a particular focus on its role in the synthesis of high-value Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.

Compound Profile: Physicochemical and Spectroscopic Data

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a crystalline solid or oil, and its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | [3] |

| Molecular Weight | 155.24 g/mol | [3] |

| CAS Number | 1465-76-5 | [3] |

| Appearance | White to off-white crystalline powder or oil | [4] |

| Melting Point | 92-94 °C (sublimed) | [3] |

| Boiling Point | ~225-235 °C | [3][4] |

| Solubility | Soluble in organic solvents like alcohols and ethers; slightly soluble in water. | [4] |

Spectroscopic Data: The identity and purity of this compound are confirmed through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals corresponding to the butyl group protons (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the piperidine ring protons (typically seen as two triplets or multiplets for the protons alpha and beta to the carbonyl group).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will prominently feature a signal for the carbonyl carbon (C=O) at a characteristic downfield shift (typically >200 ppm). Other signals will correspond to the distinct carbon environments of the butyl group and the piperidine ring.[5]

-

IR (Infrared) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1700-1725 cm⁻¹.[6][7]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[8]

Synthesis of the Precursor: N-Alkylation of 4-Piperidone

The most direct and industrially scalable method for preparing this compound is the N-alkylation of 4-piperidone.[9][10] This reaction involves the nucleophilic substitution of a butyl halide (e.g., 1-bromobutane or 1-iodobutane) by the secondary amine of the 4-piperidone ring. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Causality in Experimental Design:

-

Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.[11][12] These bases are sufficient to deprotonate the piperidone hydrochloride salt (the common commercial form) and neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Triethylamine can also be used.[13]

-

Solvent Choice: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the ionic starting materials and intermediates without interfering with the nucleophilic substitution reaction.

-

Halide Choice: Butyl iodide is more reactive than butyl bromide, which can lead to faster reaction times or allow for lower reaction temperatures, but it is also more expensive.

Caption: Workflow for the N-Alkylation of 4-Piperidone.

Protocol 1: Synthesis of this compound

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone monohydrate hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

-

Reagent Addition: Add 1-bromobutane (1.1 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-